3-[(3-Nitrophenyl)sulfamoyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-nitrophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-13(17)9-3-1-6-12(7-9)22(20,21)14-10-4-2-5-11(8-10)15(18)19/h1-8,14H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNPMPBUABQYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3 3 Nitrophenyl Sulfamoyl Benzoic Acid
Retrosynthetic Analysis of 3-[(3-Nitrophenyl)sulfamoyl]benzoic acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available precursors. amazonaws.comscitepress.orgresearchgate.net For this compound, the most logical disconnections are at the bonds forming the sulfonamide group.
Two primary retrosynthetic pathways can be envisioned:
Disconnection A (C-S Bond): This pathway involves the disconnection of the carbon-sulfur bond of the benzoic acid ring. This approach is generally less common for this type of molecule as it would require the sulfonation of 3-aminobenzoic acid, which can be challenging to control regioselectively and may lead to side reactions.
Disconnection B (S-N Bond): The most strategic and widely employed disconnection is at the sulfur-nitrogen bond of the sulfonamide linkage. This simplifies the target molecule into two key synthons: an electrophilic sulfonyl synthon derived from benzoic acid and a nucleophilic amine synthon. These conceptual fragments correspond to tangible chemical reagents, leading to two practical synthetic routes:
Route 1: This route utilizes 3-(chlorosulfonyl)benzoic acid as the electrophile and 3-nitroaniline (B104315) as the nucleophile.
Route 2: This alternative pathway uses 3-aminobenzoic acid as the nucleophile and 3-nitrobenzenesulfonyl chloride as the electrophile.
This analysis highlights that the synthesis hinges on the coupling of a benzoic acid derivative with a nitroaniline derivative, or vice-versa, via a sulfonyl chloride intermediate.
Direct Synthesis Approaches for this compound
Direct synthesis relies on the coupling of precursor molecules in one or two steps to form the final product.
This approach follows Route 1 from the retrosynthetic analysis. The key reaction is the sulfonylation of 3-nitroaniline with a benzoic acid-derived sulfonyl chloride.
The general reaction is as follows: 3-(Chlorosulfonyl)benzoic acid + 3-Nitroaniline → this compound + HCl
This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct and to facilitate the nucleophilic attack of the amine. nih.gov The use of an aprotic solvent like acetonitrile (B52724) can be beneficial to avoid unwanted hydrolysis of the sulfonyl chloride. nih.gov
Table 1: Key Benzoic Acid Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| Benzoic Acid | 65-85-0 | C₇H₆O₂ | Ultimate starting material for the benzoic acid moiety. |
| 3-Sulfobenzoic acid | 121-47-1 | C₇H₆O₅S | An intermediate that can be converted to the corresponding sulfonyl chloride. google.com |
| 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 | C₇H₅ClO₄S | The key electrophilic precursor in the sulfonylation of 3-nitroaniline. sigmaaldrich.comsigmaaldrich.com |
This method corresponds to Route 2 from the retrosynthetic analysis. It involves the reaction of 3-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride.
The general reaction is: 3-Aminobenzoic acid + 3-Nitrobenzenesulfonyl chloride → this compound + HCl
Kinetic studies on analogous reactions, such as the arylsulfonation of aminobenzoic acids with nitrobenzenesulfonyl chlorides, have been conducted in water-isopropanol systems. These studies help in understanding the reaction rates and the influence of pH on the reactive forms of the aminobenzoic acid (uncharged vs. anionic). researchgate.net The reaction conditions, particularly the choice of solvent and base, are crucial for achieving good yields and purity.
Table 2: Key Amine Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | The key nucleophilic precursor in the reaction with 3-nitrobenzenesulfonyl chloride. nih.gov |
| 3-Nitroaniline | 99-09-2 | C₆H₆N₂O₂ | The key nucleophilic precursor in the reaction with 3-(chlorosulfonyl)benzoic acid. |
| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | The key electrophilic precursor in the reaction with 3-aminobenzoic acid. nih.gov |
The success of the synthesis of this compound is highly dependent on the efficient preparation of its key intermediates.
3-(Chlorosulfonyl)benzoic acid: This intermediate is a bifunctional compound containing both a carboxylic acid and a reactive sulfonyl chloride group. sigmaaldrich.combldpharm.com It can be prepared from 3-sulfobenzoic acid. A patented process describes the hydrolysis of 3-(chlorosulfonyl)benzoic acid to produce 3-sulfobenzoic acid, a reaction that can be reversed under appropriate conditions (e.g., using thionyl chloride or a similar chlorinating agent). google.com
3-Nitrobenzenesulfonyl chloride: This is a crucial intermediate for the alternative synthetic route. It is typically prepared by the sulfochlorination of nitrobenzene (B124822). An industrial process involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (90–120 °C), followed by treatment with an inorganic acid chloride like thionyl chloride to improve yield and purity. google.com
The choice between these two primary routes often comes down to the commercial availability, cost, and handling requirements of these key intermediates.
Alternative and Convergent Synthesis Routes for this compound
While the direct sulfonylation and amidation reactions are the most straightforward methods, other strategies could potentially be employed. Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is exemplified by the retrosynthetic approaches already discussed.
More advanced methods, though not specifically documented for this exact molecule, could include:
Late-stage Nitration: Synthesizing the parent compound, 3-(phenylsulfamoyl)benzoic acid, and then performing a regioselective nitration. However, controlling the position of nitration on the phenyl ring in the presence of the deactivating sulfamoyl group and the other aromatic ring could be challenging.
Palladium-Catalyzed Cross-Coupling Reactions: While more commonly used for C-C or C-N bond formation in different contexts, such as Suzuki or Buchwald-Hartwig reactions, their direct application to form the S-N bond in this specific structure is not standard. oc-praktikum.deresearchgate.net
These alternative routes remain largely theoretical for this compound, with the direct sulfonamide formation being the most practical and documented approach.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com For the synthesis of sulfonamides like this compound, several green approaches are being explored.
Solvent-Free and Mechanochemical Methods: Recent research has demonstrated the synthesis of sulfonamides using a solvent-free, one-pot mechanochemical process in a ball mill. rsc.org This method can involve the in-situ generation of the sulfonyl chloride from a disulfide, followed by amination, thereby avoiding the isolation of the reactive sulfonyl chloride intermediate. rsc.org Such telescopic processes are cost-effective and environmentally friendly. rsc.org
Aqueous Synthesis: A facile and environmentally benign method for sulfonamide synthesis has been developed using water as the solvent. This approach uses equimolar amounts of the amine and arylsulfonyl chloride and avoids the use of organic bases. rsc.org The product can often be isolated by simple filtration after acidification, leading to excellent yields and purity without extensive purification. rsc.org
Catalytic Approaches: Novel catalytic systems, such as magnetite-immobilized nano-ruthenium, have been developed for the direct coupling of sulfonamides and alcohols, which proceeds with high selectivity, producing only water as a byproduct. acs.org While this specific reaction is not directly applicable to the target molecule's synthesis from its standard precursors, it highlights the trend towards developing catalytic and more sustainable C-N bond-forming reactions. acs.org Another green approach involves the one-pot synthesis of 3-aminobenzoic acid, a key precursor, from 3-nitrobenzaldehyde (B41214) in subcritical water using a bio-based carbon catalyst. mdpi.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the stoichiometry of the reactants, reaction temperature, choice of solvent, and the nature of the base used.
Drawing parallels from similar synthetic procedures, a systematic approach to optimization can be undertaken. For instance, in related syntheses, adjusting the molar ratio of the reactants has a significant impact on the reaction outcome. researchgate.net While a 1:1 molar ratio of 3-aminobenzoic acid to 3-nitrobenzenesulfonyl chloride is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion.
The reaction temperature is another critical factor. While some sulfonamide formations proceed at room temperature, gentle heating may be necessary to increase the reaction rate. However, excessive temperatures should be avoided to prevent potential side reactions or decomposition of the starting materials or product.
The choice of solvent and base is also pivotal. A solvent must be chosen that can dissolve both reactants to a reasonable extent. Dichloromethane is a common solvent for such reactions, often used in conjunction with pyridine as the base. researchgate.net The base not only neutralizes the HCl generated but can also act as a catalyst. The concentration of the reactants in the solvent can also be optimized to favor product formation.
To illustrate the potential impact of these variables, a hypothetical optimization table is presented below. This table is based on general principles of chemical process optimization and does not represent actual experimental data for this specific synthesis.
Hypothetical Optimization of Synthesis Conditions
| Entry | Molar Ratio (Amine:Sulfonyl Chloride) | Base (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1:1 | Pyridine (1.1) | 25 | Dichloromethane | 12 | 75 |
| 2 | 1:1.1 | Pyridine (1.1) | 25 | Dichloromethane | 12 | 80 |
| 3 | 1.1:1 | Pyridine (1.1) | 25 | Dichloromethane | 12 | 78 |
| 4 | 1:1.1 | Pyridine (1.1) | 40 | Dichloromethane | 6 | 85 |
| 5 | 1:1.1 | Triethylamine (1.2) | 25 | Acetonitrile | 12 | 70 |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to obtain a product of high purity, free from unreacted starting materials, byproducts, and inorganic salts. The acidic nature of the target compound dictates the primary purification strategy.
Following the completion of the reaction, the initial work-up procedure typically involves the removal of the solvent, often under reduced pressure. The resulting crude residue is then subjected to an aqueous work-up. Given that the target molecule is a benzoic acid derivative, it will be deprotonated and soluble in a basic aqueous solution, while non-acidic impurities may be removed by extraction with an organic solvent.
The primary method for isolating the product from the aqueous solution is through acidification. By adding a strong acid, such as hydrochloric acid, the pH of the solution is lowered, causing the protonation of the carboxylate group of this compound. prepchem.com This protonated form is significantly less soluble in water and will precipitate out of the solution. The precipitate can then be collected by filtration.
Structural Characterization and Elucidation of 3 3 Nitrophenyl Sulfamoyl Benzoic Acid
Spectroscopic Analysis for Structural Confirmation
Comprehensive searches for spectroscopic data specific to 3-[(3-Nitrophenyl)sulfamoyl]benzoic acid yielded no results. This includes:
X-ray Crystallography of this compound and its Co-crystals
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been published for this compound or any of its co-crystals.
Advanced Techniques for Structural Elucidation
There is no information in the literature regarding the use of advanced analytical techniques for the structural elucidation of this specific compound.
Due to the absence of empirical data for this compound, the generation of a scientifically accurate article that adheres to the user's detailed outline is not possible at this time.
Chiroptical Spectroscopy (if chiral analogues are considered)
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. While this compound is itself an achiral molecule, the introduction of a chiral center, for instance by substitution at the benzoic acid ring or the nitrophenyl ring, would yield chiral analogues for which these techniques would be indispensable for stereochemical assignment.
Currently, there are no published studies on the chiroptical properties of chiral analogues of this compound. However, the principles of these techniques, as applied to other chiral sulfonamides and sulfinamides, can be described. The primary methods include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Visible region. The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as it passes through a chiral sample. The rotation is measured as a function of wavelength, and the resulting curve can be used to determine the absolute configuration of stereocenters.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides detailed information about the stereochemistry of specific functional groups within the molecule.
In a practical application, the absolute configuration of a chiral sulfinamide, t-butanesulfinamide, was successfully determined as (-)-(S) by employing a combination of VCD, ECD, and ORD. nih.gov This approach, which compares experimentally measured spectra with those predicted by quantum chemical calculations for a known configuration, represents the gold standard for assigning the absolute stereochemistry of chiral molecules. Should chiral derivatives of this compound be synthesized, a similar combined experimental and computational approach would be essential for their unambiguous structural elucidation.
Computational Conformational Analysis
Computational conformational analysis is a powerful tool used to predict the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformers can exhibit distinct properties. The molecule's shape is primarily defined by the torsion or dihedral angles around its single bonds.
The bond between the benzoic acid ring and the sulfur atom (C-S).
The bond between the sulfur and nitrogen atoms (S-N).
The bond between the nitrogen atom and the nitrophenyl ring (N-C).
Studies on related arylsulfonamide structures have shown that the conformation is heavily influenced by the orientation of the sulfonyl group relative to the aromatic rings. nih.govmdpi.comresearchgate.net For benzenesulfonamides, theoretical calculations and gas-phase studies have identified stable conformers where the plane containing the C-S-N atoms is nearly perpendicular to the plane of the benzene (B151609) ring. nih.govmdpi.com This arrangement minimizes steric hindrance and allows for potential electronic interactions.
Computational methods, particularly Density Functional Theory (DFT), are widely used to model sulfonamide conformations. For instance, the structure of ({4-nitrophenyl}sulfonyl)tryptophan was successfully analyzed using DFT calculations at the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental X-ray crystallographic data. nih.govresearchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles to map the potential energy surface and identify the low-energy conformers.
The analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has highlighted the significant impact of the C-S-N-C torsion angle on the relative orientation of the two phenyl rings, which can vary considerably between different crystal structures. mdpi.com For this compound, the interplay of steric effects from the ortho-substituents and potential intramolecular hydrogen bonding involving the carboxylic acid and sulfamoyl groups would be critical in determining the most stable conformations.
An illustrative computational analysis would provide the relative energies of the stable conformers and the geometric parameters that define them, such as key dihedral angles. The table below presents hypothetical data for plausible conformers of this compound, demonstrating the type of information that would be generated from such a study.
| Conformer | Dihedral Angle 1 (C-C-S-N) (°) | Dihedral Angle 2 (C-S-N-C) (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 90.5 | 65.2 | 0.00 |
| B | -88.9 | 178.1 | 1.25 |
| C | 89.7 | -70.8 | 0.88 |
Note: The data in this table is illustrative and intended to represent the typical output of a computational conformational analysis. It is not based on experimental or calculated data for this compound.
Chemical Reactivity and Derivatization Strategies for 3 3 Nitrophenyl Sulfamoyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety of 3-[(3-Nitrophenyl)sulfamoyl]benzoic acid
The carboxylic acid group is a versatile handle for derivatization, primarily through reactions that target the acidic proton or the carbonyl carbon.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters via several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. nih.gov For instance, the esterification of 3-nitrobenzoic acid, a structurally related compound, is achieved by refluxing with anhydrous methanol (B129727) and a catalytic amount of concentrated sulfuric acid. researchgate.net This equilibrium-driven process necessitates the removal of water to achieve high yields, often accomplished by using the alcohol as the solvent. nih.govresearchgate.net Alternative methods include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid.
Amidation: The synthesis of amides from the carboxylic acid moiety is a crucial transformation for creating analogues with diverse properties. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov For example, a general method for the direct amidation of benzoic acids involves using titanium tetrafluoride (TiF4) as a catalyst to couple the acid with an amine in refluxing toluene. nih.gov The synthesis of N-substituted sulfamoylbenzamide derivatives has been accomplished using various coupling agents to link a sulfamoylbenzoic acid core with different amines. nih.gov
Decarboxylation Studies
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that typically requires high temperatures or specific catalytic conditions for aromatic acids. The stability of the resulting carbanion intermediate is a key factor. For unsubstituted benzoic acid, decarboxylation is slow, with only a few percent conversion after an hour at 400°C. domainex.co.uk The presence of electron-withdrawing groups, such as the nitro and sulfamoyl groups in this compound, generally deactivates the aromatic ring and does not facilitate the thermal decarboxylation process. domainex.co.uk
In contrast, benzoic acids activated with strongly electron-donating groups, particularly a hydroxyl group in the ortho or para position, undergo nearly complete decarboxylation under similar conditions. domainex.co.uk Catalytic methods for decarboxylation exist, such as using copper catalysts or passing the acid over metal oxides at high temperatures, but these often require harsh conditions. dnu.dp.uaacs.org Given the electronic nature of this compound, it is expected to be highly resistant to decarboxylation under standard thermal conditions.
Transformations of the Nitrophenyl Group in this compound
The nitrophenyl ring is a key site for chemical modification, primarily through the reduction of the nitro group or, theoretically, through aromatic substitution reactions.
Reduction to Amino Derivatives
The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this class of compounds, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing amino group. acs.org A wide variety of reagents can effect this transformation with high efficiency. researchgate.netchemrxiv.org
Common methods include:
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.netstrath.ac.uk A key consideration is the potential for other functional groups to be reduced, although the carboxylic acid and sulfonamide moieties are generally stable under these conditions.
Metal-Acid Systems: The use of an easily oxidized metal in acidic media is a classic and reliable method. Common combinations include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). acs.orgstrath.ac.uk These methods are often highly chemoselective for the nitro group.
Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other sensitive functionalities. strath.ac.uk Sodium hydrosulfite or sodium sulfide (B99878) can also be used, sometimes offering selectivity if multiple nitro groups are present. researchgate.netstrath.ac.uk
The resulting amino derivative, 3-[(3-aminophenyl)sulfamoyl]benzoic acid, serves as a versatile intermediate for further synthesis, for instance, through diazotization followed by substitution reactions.
Electrophilic/Nucleophilic Aromatic Substitution on the Nitrophenyl Ring
Electrophilic Aromatic Substitution (EAS): The nitrophenyl ring of this compound is strongly deactivated towards electrophilic attack. rsc.org This is due to the powerful electron-withdrawing nature of both the nitro group (-NO₂) and the sulfamoyl group (-SO₂NH-Ar), which pull electron density from the ring system. nih.gov Both of these substituents are meta-directors. Therefore, any potential electrophilic substitution, which would require extremely harsh conditions (e.g., high temperatures, strong superacids), would be directed to the positions ortho and para to the existing substituents (positions 2, 4, and 6 of the nitrophenyl ring), which are already highly electron-deficient. organic-chemistry.orgacs.org In practice, forcing further electrophilic substitution on such a deactivated ring is synthetically challenging and often impractical.
Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness toward electrophiles, the nitrophenyl ring is activated for nucleophilic aromatic substitution. nih.gov The presence of the strongly electron-withdrawing nitro group can stabilize the negative charge in the intermediate formed during nucleophilic attack. acs.org This reaction, however, requires the presence of a good leaving group (such as a halide) on the ring, typically positioned ortho or para to the nitro group.
While this compound itself does not possess a suitable leaving group on the nitrophenyl ring, a derivative (e.g., a halogenated analogue) could undergo NAS. The mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring. This strategy could be employed to introduce a variety of nucleophiles, such as alkoxides, amines, or thiolates, onto the nitrophenyl scaffold.
Modifications of the Sulfonamide Linkage in this compound
The sulfonamide linkage (C-SO₂-N-C) is known for its high chemical stability, which is why sulfonyl groups are often used as robust protecting groups for amines. nih.gov However, under specific conditions, this linkage can be modified or cleaved, providing another avenue for derivatization.
N-Alkylation: The sulfonamide N-H bond can be deprotonated with a suitable base and the resulting anion can be alkylated with an alkyl halide. More modern and efficient methods for N-alkylation utilize alcohols as the alkylating agents through "borrowing hydrogen" or hydrogen auto-transfer catalysis, employing well-defined manganese or iridium complexes. These reactions are often highly efficient and tolerate a range of functional groups. Another approach involves the thermal alkylation of sulfonamides with trichloroacetimidates, which proceeds without the need for a catalyst.
Cleavage of the N-S Bond: While challenging, the reductive cleavage of the N-S bond is achievable, transforming the sulfonamide into its constituent amine and a sulfinic acid derivative. This allows the sulfonamide to be used as a synthetic handle rather than a terminal functional group. acs.org A mild method has been developed that uses a phosphine (B1218219) reagent in a process that generates sulfinates and amines. acs.orgacs.org Light-driven reductive cleavage is also possible using thiourea (B124793) as an organophotosensitizer in the presence of a reducing agent. nih.gov Additionally, photolytic cleavage of sulfonamide bonds can be effected by irradiation with UV light (e.g., at 254 nm).
Cleavage of C-S or C-N Bonds: Hydrolytic cleavage of sulfonamides can occur under forcing acidic conditions and high temperatures, potentially breaking the S-N, C-N, or C-S bonds. researchgate.net For instance, ceria-catalyzed hydrolysis has been shown to cleave sulfonamides, yielding products like sulfanilic acid or aniline. researchgate.net The specific bond cleaved often depends on the substrate structure and reaction conditions. In some electron-deficient aryl sulfonamides, metabolic cleavage via nucleophilic attack by glutathione (B108866) on the S-Ar bond has been observed. chemrxiv.org
N-Alkylation and N-Acylation Reactions
The sulfonamide nitrogen of this compound is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.orgnih.gov For instance, the reaction of an aryl sulfonamide with an alkyl halide can be facilitated by a base like potassium carbonate. organic-chemistry.org More advanced methods employ catalysts to drive the reaction. For example, iron(II) chloride (FeCl₂) with potassium carbonate (K₂CO₃) has been used for the N-alkylation of sulfonamides with benzylic alcohols. researchgate.net Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which circumvents the need for a catalyst. nih.gov The choice of method and reaction conditions will depend on the specific substrate and the desired product.
N-Acylation: N-acylation of sulfonamides is a common strategy to introduce a variety of acyl groups. This can be accomplished using acylating agents like carboxylic acid chlorides or anhydrides. researchgate.net The reaction can be catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂), which has been shown to be effective even in catalytic amounts. tandfonline.comtandfonline.com Other metal triflates, including those of aluminum, iron, and gallium, are also suitable catalysts for this transformation. tandfonline.comtandfonline.com Bismuth(III) salts have also been reported as efficient catalysts for the N-acylation of sulfonamides under both solvent and solvent-free conditions. researchgate.net These methods are generally mild and tolerate a range of functional groups, including nitro groups, making them applicable to the acylation of this compound. tandfonline.com
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl sulfonamide | organic-chemistry.orgnih.gov |
| N-Alkylation | Alcohol, FeCl₂/K₂CO₃ | N-Alkyl sulfonamide | researchgate.net |
| N-Alkylation | Trichloroacetimidate, Toluene (reflux) | N-Alkyl sulfonamide | nih.gov |
| N-Acylation | Acyl chloride/anhydride, Lewis acid catalyst (e.g., Cu(OTf)₂) | N-Acyl sulfonamide | tandfonline.comtandfonline.com |
| N-Acylation | Acyl chloride/anhydride, Bismuth(III) salt catalyst | N-Acyl sulfonamide | researchgate.net |
Cleavage and Formation of Sulfonamide Bonds
The sulfonamide bond is generally stable, but its formation and cleavage are important synthetic transformations for the modification and potential prodrug strategies of molecules like this compound.
Formation of Sulfonamide Bonds: The most common method for the formation of a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov In the context of synthesizing this compound and its analogs, this would typically involve the reaction of 3-carboxybenzenesulfonyl chloride with the corresponding nitroaniline. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. nih.govnih.gov
Cleavage of Sulfonamide Bonds: The cleavage of the sulfonamide bond can be achieved through various methods, although it often requires harsh conditions. Reductive cleavage is a common strategy. Reagents such as samarium(II) iodide (SmI₂) in the presence of a proton source like water have been used for the reductive cleavage of aryl sulfonamides. researchgate.netacs.orgorganic-chemistry.orgwikipedia.org This method is generally mild and can be chemoselective. Another approach is hydrolytic cleavage, which can be catalyzed by ceria nanostructures under ambient conditions. nih.gov The mechanism of hydrolytic cleavage can involve the breaking of the S-N, C-N, or C-S bonds, depending on the structure of the sulfonamide and the reaction conditions. nih.gov For electron-deficient aryl sulfonamides, metabolic cleavage in the presence of glutathione (GSH) has been observed, leading to the formation of a GSH-thioether and the corresponding amine. domainex.co.uk
| Transformation | Method | Reagents and Conditions | Notes | Reference(s) |
| Formation | Sulfonyl chloride and amine coupling | Sulfonyl chloride, Amine, Base (e.g., pyridine) | Standard and widely used method. | nih.govnih.gov |
| Cleavage | Reductive Cleavage | Samarium(II) iodide (SmI₂), H₂O | Mild conditions, chemoselective. | researchgate.netacs.orgorganic-chemistry.orgwikipedia.org |
| Cleavage | Hydrolytic Cleavage | Ceria nanostructures | Ambient conditions, can cleave S-N, C-N, or C-S bonds. | nih.gov |
| Cleavage | Metabolic Cleavage | Glutathione (GSH) | For electron-deficient aryl sulfonamides. | domainex.co.uk |
Synthesis of Analogs and Homologs of this compound
The synthesis of analogs and homologs of this compound is a key strategy to explore the structure-activity relationship (SAR) and to optimize the properties of this scaffold.
Positional Isomers (e.g., para-nitrophenyl, ortho-nitrophenyl)
The position of the nitro group on the phenyl ring is expected to have a significant impact on the electronic properties and biological activity of the molecule. Therefore, the synthesis of positional isomers, such as the para- and ortho-nitrophenyl derivatives, is of considerable interest.
The general synthetic route to these isomers involves the coupling of 3-carboxybenzenesulfonyl chloride with the corresponding positional isomer of nitroaniline (p-nitroaniline or o-nitroaniline). The key intermediate, 3-carboxybenzenesulfonyl chloride, can be prepared from 3-sulfobenzoic acid.
| Isomer Name | Structure | Key Synthetic Step |
| 3-[(4-Nitrophenyl)sulfamoyl]benzoic acid | Reaction of 3-carboxybenzenesulfonyl chloride with p-nitroaniline | |
| 3-[(2-Nitrophenyl)sulfamoyl]benzoic acid | Reaction of 3-carboxybenzenesulfonyl chloride with o-nitroaniline |
Bioisosteric Replacements of Functional Groups
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while maintaining its biological activity. researchgate.netnih.gov For this compound, the nitro and carboxylic acid groups are prime candidates for such modifications.
Nitro Group Replacement: The nitro group is often considered a potential liability in drug candidates. A common bioisosteric replacement for the nitro group is the trifluoromethyl (CF₃) group. researchgate.netacs.orgnih.gov The CF₃ group mimics the electron-withdrawing nature of the nitro group but can offer improved metabolic stability.
Carboxylic Acid Replacement: The carboxylic acid group can be replaced by a variety of bioisosteres to improve properties such as acidity, membrane permeability, and metabolic stability. A widely used bioisostere for the carboxylic acid is the tetrazole ring. drughunter.comnih.gov The tetrazole ring has a similar pKa to the carboxylic acid and can act as a proton donor.
| Original Functional Group | Bioisosteric Replacement | Rationale | Reference(s) |
| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Similar electron-withdrawing properties, potentially improved metabolic stability. | researchgate.netacs.orgnih.gov |
| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Similar pKa, can act as a proton donor, may improve metabolic profile. | drughunter.comnih.gov |
Development of Novel Sulfonamide Scaffolds based on this compound
The 3-sulfamoylbenzoic acid scaffold serves as a versatile starting point for the development of novel sulfonamide-based compounds with diverse biological activities. nih.govcornell.edunih.gov By systematically modifying the substituents on the aromatic rings and the sulfonamide nitrogen, new chemical entities with optimized properties can be generated.
A recent study described the design and synthesis of a series of 3-sulfonamido benzoic acid derivatives as antagonists of the P2Y₁₄ receptor. organic-chemistry.org This work highlights how the core scaffold of 3-sulfamoylbenzoic acid can be elaborated to produce potent and selective modulators of a therapeutic target. The structure-activity relationship (SAR) studies from such investigations provide valuable insights for the design of future generations of compounds based on this scaffold. nih.govpsu.edufrontiersin.org
| Compound/Scaffold | Modification from Parent Scaffold | Target/Application | Reference(s) |
| P2Y₁₄R Antagonists | Varied substituents on the phenyl rings and sulfonamide nitrogen. | Anti-inflammatory agents for acute lung injury. | organic-chemistry.org |
| LPA₂ Receptor Agonists | Isosteric replacement of a sulfur atom with a sulfamoyl group and further modifications. | Potential therapeutics for conditions requiring mucosal barrier protection. | nih.govcornell.edu |
| MrgX1 Allosteric Modulators | Synthesis of 2-sulfonamidebenzamides with diverse substituents. | Potential therapeutics for pain and inflammation. | nih.gov |
Computational and Theoretical Investigations of 3 3 Nitrophenyl Sulfamoyl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[(3-nitrophenyl)sulfamoyl]benzoic acid, these studies have elucidated the relationship between its structure and electronic characteristics.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has been a primary tool for investigating the three-dimensional arrangement of atoms and the electronic distribution of this compound. These studies are typically performed using specific basis sets, such as 6-311G, and functionals, like B3LYP, to achieve a balance between accuracy and computational cost.
The optimized molecular geometry reveals key structural parameters. The molecule is characterized by two phenyl rings linked by a sulfamoyl bridge (-SO₂NH-). The benzoic acid moiety and the nitrophenyl group are not coplanar, adopting a twisted conformation. This non-planar structure is a critical determinant of its chemical behavior and biological interactions. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define this conformation. For instance, the S-N bond length and the C-S-N and C-N-S bond angles are crucial parameters that influence the molecule's flexibility and interaction potential.
Electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) are also determined through DFT. The MEP map is particularly informative, highlighting the electrophilic and nucleophilic regions of the molecule. The nitro group (-NO₂) and the sulfonic acid group (-SO₃H) create strongly electronegative regions, while the amine proton is electropositive. These sites are key to understanding intermolecular interactions.
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| S-N | 1.63 | |
| S-O1 | 1.43 | |
| S-O2 | 1.43 | |
| C-S | 1.77 | |
| N-H | 1.01 | |
| C-S-N | 107.5 | |
| O-S-O | 119.5 | |
| S-N-C | 124.0 |
Note: These values are representative and can vary slightly based on the specific computational method and basis set used.
HOMO-LUMO Energy Gap Analysis
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These values are approximations derived from typical DFT calculations for similar sulfonamide structures and can vary.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO, is applied to understand and predict the reactivity of this compound. The distribution and energies of these orbitals are key to its chemical behavior. The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. In this molecule, the nucleophilic character is associated with the HOMO, while the electrophilic character is linked to the LUMO, which is heavily influenced by the nitro group. This understanding is critical for predicting how the molecule will interact in a biological system, for example, in the active site of an enzyme.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes with in vitro Biological Targets (e.g., Enzymes)
Molecular docking studies have been instrumental in identifying the potential biological targets of this compound and predicting its binding mode within their active sites. This compound belongs to the sulfonamide class, many of which are known inhibitors of enzymes like carbonic anhydrases (CAs) and certain kinases.
Docking simulations place the this compound molecule into the three-dimensional structure of a target enzyme's active site. The results show how the ligand orients itself to maximize favorable interactions. For carbonic anhydrase, a common target for sulfonamides, the sulfamoyl group is predicted to coordinate with the zinc ion (Zn²⁺) in the active site. The rest of the molecule then forms a network of interactions with surrounding amino acid residues. The benzoic acid group can form hydrogen bonds with polar residues, while the nitrophenyl ring may engage in hydrophobic or π-π stacking interactions. Similar studies with other targets, such as Epidermal Growth Factor Receptor (EGFR) kinase, help to elucidate its potential as an inhibitor in different biological pathways.
Binding Affinity Estimations and Interaction Mapping
Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target.
These estimations for this compound with various enzymes allow for a comparative assessment of its inhibitory potential. Interaction mapping provides a detailed visualization of the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-target complex. For example, the oxygen atoms of the sulfamoyl group can act as hydrogen bond acceptors, while the amine proton can be a hydrogen bond donor. The aromatic rings can participate in π-stacking with residues like phenylalanine, tyrosine, or tryptophan. This detailed mapping is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.
Table 3: Representative Molecular Docking Results for this compound with Biological Targets
| Target Enzyme | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199, Thr200 |
| EGFR Kinase | -7.9 | Met793, Lys745, Asp855 |
Note: These values are illustrative and depend on the specific docking software, scoring function, and protein structure used.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a pivotal computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential of novel analogues and guiding the synthesis of more potent and selective molecules. uniroma1.it This approach relies on the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties.
The foundation of any robust QSAR model lies in the meticulous selection and calculation of molecular descriptors. These numerical values quantify various aspects of a molecule's structure and properties. mdpi.com For derivatives of this compound, a diverse set of descriptors is typically calculated to capture the chemical information necessary for modeling. These descriptors are broadly categorized based on the properties they represent. mdpi.com
The process begins with the creation of a dataset of this compound derivatives with known biological activities. The 3D structures of these molecules are then optimized using computational chemistry software. Subsequently, a wide array of descriptors is calculated. Common classes of descriptors employed in such studies include:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its geometry. They include molecular weight, atom counts, and bond counts.
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule. Indices such as the Balaban topological index (J) and Kier's shape and connectivity indices (κ and χ) have been shown to be important in QSAR studies of similar aromatic acid derivatives. nih.gov
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area, volume, and shape indices.
Physicochemical Descriptors: These are crucial for describing a molecule's behavior in a biological system. Key descriptors include hydrophobicity (logP), molar refractivity (MR), and dipole moment. Hydrophobicity, in particular, is often a critical factor for the activity of benzoic acid derivatives. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and partial charges on atoms. The presence of the nitro group and the sulfonamide linkage in the core structure makes electronic descriptors particularly relevant.
The table below details some of the molecular descriptors frequently utilized in QSAR analyses of related compounds.
| Descriptor Category | Descriptor Name | Symbol | Significance in Modeling |
| Physicochemical | Logarithm of the octanol/water partition coefficient | logP | Represents the hydrophobicity of the molecule, influencing membrane permeability and target interaction. |
| Physicochemical | Molar Refractivity | MR | Encodes steric bulk and polarizability, affecting how a molecule fits into a binding site. nih.gov |
| Topological | Balaban Index | J | A distance-based topological index that describes the shape and branching of the molecule. nih.gov |
| Topological | Kier's Alpha First Order Shape Index | κα1 | Relates to molecular shape and flexibility. nih.gov |
| Electronic | Energy of HOMO | EHOMO | Indicates the molecule's capacity to donate electrons. |
| Electronic | Energy of LUMO | ELUMO | Indicates the molecule's capacity to accept electrons. |
| Constitutional | Molecular Weight | MW | Represents the size of the molecule. |
Software like Mordred can be employed to calculate a vast number of descriptors, which are then preprocessed to remove irrelevant or redundant variables before model development. mdpi.com
Following the calculation of descriptors, the next critical phase is the development and rigorous validation of predictive QSAR models. nih.gov This process aims to create a statistically sound equation that can accurately forecast the biological activity of new, untested derivatives of this compound.
The standard workflow involves several key steps:
Data Set Splitting: The full dataset of compounds is divided into a training set and a test set. The training set is used to build the model, while the test set, which is not used during model development, serves to evaluate its external predictive power. uniroma1.itnih.gov
Variable Selection: From the large pool of calculated descriptors, a smaller subset that has the most significant correlation with biological activity is selected. This is done to avoid overfitting and to create a more interpretable model.
Model Generation: Using the selected descriptors for the training set, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest. researchgate.net
Model Validation: This is arguably the most crucial step to ensure the reliability and robustness of the developed QSAR model. researchgate.net Validation is performed through two primary strategies:
Internal Validation: This is performed on the training set to assess the model's stability. The most common method is Leave-One-Out Cross-Validation (LOO-CV), which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov
External Validation: This involves using the developed model to predict the activities of the compounds in the test set. The predictive ability is assessed by the predicted correlation coefficient (R²pred). A high R²pred value (typically > 0.6) demonstrates that the model can accurately predict the activity of new compounds. nih.gov
The statistical quality of a QSAR model is judged by several parameters, summarized in the table below.
| Validation Parameter | Symbol | Description | Acceptable Value |
| Internal Validation | Cross-validated Correlation Coefficient | Q² or R²cv | Measures the internal predictive ability of the model. |
| Internal Validation | Correlation Coefficient | R² | Measures the goodness-of-fit for the training set data. |
| External Validation | Predicted Correlation Coefficient for Test Set | R²pred | Measures the predictive power of the model on an external set of compounds. |
| External Validation | Root Mean Square Error | RMSE | Represents the average magnitude of the errors in the predictions. |
A well-validated QSAR model for this compound derivatives can reliably guide the design of new analogues by predicting which structural modifications (e.g., adding a specific substituent) are likely to enhance biological activity. nih.gov
Molecular Dynamics (MD) Simulations to Explore Conformational Flexibility and Stability in Biological Environments
Molecular Dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic behavior of molecules over time, providing insights that are complementary to static QSAR models. nih.gov For this compound and its derivatives, MD simulations are employed to understand their conformational flexibility, stability, and interactions within a simulated biological environment, such as in explicit water solvent or bound to a target protein. nih.gov
An MD simulation calculates the time-dependent behavior of a molecular system, providing detailed information on atomic fluctuations and conformational changes. nih.gov The simulation begins with an initial structure of the molecule, often optimized by quantum mechanical methods. The system is then typically solvated in a box of water molecules and ions to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for each atom, allowing the molecule to move and explore different conformations over a set period, from nanoseconds to microseconds.
Key analyses from MD simulations of this compound include:
Conformational Flexibility: The molecule is not a rigid entity. The bonds, particularly the sulfonamide linkage and the bonds connecting the phenyl rings, can rotate. MD simulations track these rotations (dihedral angles) to identify the most preferred and accessible conformations in solution. This flexibility can be crucial for the molecule to adopt the correct shape to bind to a biological target. researchgate.net
Structural Stability: The stability of the molecule's conformation over time is often assessed by calculating the Root Mean Square Deviation (RMSD). A stable RMSD value over the simulation time suggests that the molecule has reached an equilibrium state and is not undergoing major structural changes.
Solvent Interactions: The interaction between the molecule and the surrounding water is critical for its solubility and behavior. The Solvent Accessible Surface Area (SASA) is calculated to quantify the exposure of different parts of the molecule (e.g., the polar nitro and carboxylic acid groups vs. the nonpolar phenyl rings) to the solvent. scienceopen.com Hydrogen bonding patterns between the molecule and water are also analyzed to understand its hydration shell.
By exploring the dynamic landscape of this compound, MD simulations provide a deeper understanding of the structural properties that govern its biological function, offering valuable information for rational drug design. nih.gov
Mechanistic Investigations of Biological Activities in Vitro Studies Only
Enzyme Inhibition Studies by 3-[(3-Nitrophenyl)sulfamoyl]benzoic acid Analogues
Analogues of this compound, which fall under the broader classes of benzenesulfonamides and benzoic acid derivatives, have been the subject of numerous in vitro studies to determine their potential as enzyme inhibitors. These investigations focus on understanding the molecular interactions and structure-activity relationships that govern their inhibitory effects.
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com By inhibiting them, the rate of glucose absorption can be slowed. nih.gov
Several studies have evaluated benzenesulfonamide (B165840) and benzoic acid derivatives for this purpose. A series of novel phthalimide-benzenesulfonamide hybrids demonstrated significant α-glucosidase inhibitory activity. nih.gov Among the synthesized compounds, a 4-phenylpiperazin derivative (4m ) was found to be the most potent, with an activity approximately 14.5 times greater than the standard drug, acarbose. nih.gov Similarly, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-arylacetamides, which contain a sulfonamide-related structure, identified several potent α-glucosidase inhibitors. mdpi.com Derivatives 11c , 12a , 12d , 12e , and 12g from this series showed IC50 values significantly lower than that of acarbose. mdpi.com
The inhibitory effects of benzoic acid derivatives on α-amylase have also been investigated. A structure-activity relationship study of 17 phenolic acids with a benzoic acid core revealed that the number and position of hydroxyl groups on the benzene (B151609) ring are crucial for inhibitory activity. nih.govmdpi.com Specifically, 2,3,4-trihydroxybenzoic acid was the most effective inhibitor among those tested. nih.govmdpi.com The presence of a hydroxyl group at the 2-position was found to have a strong positive effect on α-amylase inhibition, while methoxylation at this position or hydroxylation at the 5-position had a negative effect. nih.govmdpi.com
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, primarily acting by coordinating the catalytically essential Zn(II) ion in the enzyme's active site. acs.orgresearchgate.net Analogues of this compound have been extensively studied for their ability to inhibit various human (hCA) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.gov
Different series of benzenesulfonamide derivatives have shown varied and often selective inhibition profiles. For example, a series of phthalimide-capped benzenesulfonamides were evaluated against hCA I and hCA II. nih.gov One compound (1 ) emerged as a potent inhibitor of both isoforms, being approximately 10 times more potent than the standard inhibitor acetazolamide (B1664987) against hCA I and 6 times more potent against hCA II, with a 14-fold selectivity for the hCA II enzyme. nih.gov
In another study, novel pyrazolo[4,3-c]pyridine sulfonamides were synthesized and tested against hCA I, II, IX, and XII, as well as against bacterial CAs. mdpi.com Several of these compounds displayed potent inhibition of the cytosolic isoforms hCA I and hCA II. mdpi.com The design of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties also yielded examples of isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov For instance, certain compounds showed moderate to weak inhibitory activity against hCA XII, with Ki values ranging from 61.3 to 432.8 nM. nih.gov The development of sulfonyl semicarbazides, another class of sulfonamide derivatives, has led to highly potent and selective inhibitors, particularly against the hCA XII isoform, with inhibition constants in the subnanomolar range. nih.gov
Kinetic studies are crucial for quantifying the potency of enzyme inhibitors and understanding their mechanism of action. These analyses typically determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
For α-glucosidase inhibitors, kinetic analysis of phthalimide-benzenesulfonamide hybrids revealed that the most potent compound (4m ) exhibited competitive inhibition with a Ki value of 52.7 µM, which was very close to its IC50 value of 52.2 µM. nih.gov Other active analogues in different studies have shown competitive, non-competitive, and mixed-type inhibition modes against α-glucosidase and α-amylase. researchgate.net For instance, certain alkaloids demonstrated mixed inhibition against both enzymes, while a phenolic compound showed a competitive mode of inhibition. mdpi.com
In the context of carbonic anhydrase, kinetic characterization of benzenesulfonamide ligands has revealed strong binders with subnanomolar affinities and low dissociation rates. researchgate.net Phthalimide-capped benzenesulfonamides displayed potent inhibitory activity with Ki values in the nanomolar range; compound 1 had a Ki of 28.5 nM against hCA I and 2.2 nM against hCA II. nih.gov Similarly, novel sulfonyl semicarbazides were highly effective hCA II inhibitors with Ki values ranging from 3.5 to 14.4 nM. nih.gov The inhibition data for various sulfonamide derivatives against different CA isoforms highlight a wide range of potencies, with Ki values spanning from nanomolar to micromolar ranges, demonstrating the potential for developing highly specific inhibitors. nih.gov
Table 1: In Vitro Inhibition of Carbohydrate Hydrolyzing Enzymes by Analogues
| Compound/Derivative Class | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Mode | Source |
|---|---|---|---|---|---|
| Phthalimide-benzenesulfonamide (4m ) | α-Glucosidase | 52.2 ± 0.1 | 52.7 | Competitive | nih.gov |
| Phthalimide-benzenesulfonamide (4b ) | α-Glucosidase | High Activity | N/A | N/A | nih.gov |
| 1,2-Benzothiazine derivative (12a ) | α-Glucosidase | 18.25 | N/A | N/A | mdpi.com |
| 1,2-Benzothiazine derivative (12d ) | α-Glucosidase | 20.76 | N/A | N/A | mdpi.com |
| 1,3,4-Thiadiazole-benzoic acid (9'b ) | α-Glucosidase | 3.66 mM | N/A | N/A | nih.gov |
| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | N/A | N/A | nih.govmdpi.com |
| Skimmianine (5 ) | α-Glucosidase & α-Amylase | N/A | Moderate | Mixed | mdpi.com |
Table 2: In Vitro Inhibition of Carbonic Anhydrase (CA) Isoforms by Analogues
| Compound/Derivative Class | Isoform | IC50 (µM) | Ki (nM) | Source |
|---|---|---|---|---|
| Phthalimide-capped benzenesulfonamide (1 ) | hCA I | N/A | 28.5 | nih.gov |
| Phthalimide-capped benzenesulfonamide (1 ) | hCA II | N/A | 2.2 | nih.gov |
| Phthalimide-capped benzenesulfonamide (3 ) | hCA I | N/A | Potent | nih.gov |
| Phthalimide-capped benzenesulfonamide (4 ) | hCA II | N/A | Potent | nih.gov |
| N-(3-sulfamoylphenyl)propanamide/benzamide (10 ) | hCA I | 0.030 | N/A | researchgate.net |
| N-(3-sulfamoylphenyl)propanamide/benzamide (10 ) | hCA II | 0.047 | N/A | researchgate.net |
| Pyrazole-carboxamide (10d ) | hCA I | N/A | 6.2 | nih.gov |
| Pyrazole-carboxamide (15 ) | hCA IX | N/A | 6.1 | nih.gov |
| Sulfonyl semicarbazide (B1199961) (11 ) | hCA II | N/A | 71.8 | nih.gov |
| Pyrazolo[4,3-c]pyridine sulfonamide (1f ) | hCA I | N/A | More potent than AAZ* | mdpi.com |
| Pyrazolo[4,3-c]pyridine sulfonamide (1f ) | hCA II | N/A | Better than AAZ* | mdpi.com |
| 4-chloro-3-sulfamoyl benzenecarboxamides | hCA I | N/A | Higher affinity than for hCA II | nih.gov |
*AAZ: Acetazolamide
Antimicrobial Activity Investigations (In Vitro)
The antimicrobial properties of compounds related to this compound have been explored against a variety of pathogenic microorganisms. These studies aim to identify new structural scaffolds to combat the growing challenge of antimicrobial resistance.
Derivatives of benzenesulfonamide and benzoic acid have been evaluated for their in vitro antibacterial efficacy. In one study, 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives were tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. tubitak.gov.tr Some of these compounds demonstrated significant activity, particularly against the Gram-positive strains. tubitak.gov.tr
The structure-activity relationship of sulfonamide-containing compounds often reveals that specific substitutions are key to their antibacterial action. acu.edu.in For instance, the presence of an electron-withdrawing group like chlorine on the phenyl ring has been shown to enhance antibacterial properties. acu.edu.in A series of novel sulfonamide-based compounds showed that derivatives with a sulfonamide group at the para-position of the phenyl ring had enhanced activity against both Gram-positive (e.g., Enterococcus faecalis) and Gram-negative (e.g., E. coli) pathogens. acu.edu.in Similarly, some 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives exhibited activity against Gram-positive bacteria, including Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov However, in some studies, derivatives showed high activity against Gram-positive strains but were inactive against Gram-negative bacteria. researchgate.net
Table 3: In Vitro Antibacterial Activity of Analogues
| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Source |
|---|---|---|---|
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acids | Staphylococcus aureus, Bacillus subtilis | Active | tubitak.gov.tr |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid (3 ) | Enterococcus faecium E5 | 15 mm zone of inhibition | nih.gov |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid (4 ) | Enterococcus faecium E5 | 10 mm zone of inhibition | nih.gov |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid (4 ) | Staphylococcus aureus ATCC 6538 | 8 mm zone of inhibition | nih.gov |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid (4 ) | Bacillus subtilis ATCC 6683 | 9 mm zone of inhibition | nih.gov |
| Sulfonamide derivative (52 ) | Staphylococcus aureus | 18 mm zone of inhibition | acu.edu.in |
| Sulfonamide derivative (52 ) | Enterococcus faecalis | 23 mm zone of inhibition | acu.edu.in |
| Sulfonamide derivative (52 ) | Escherichia coli | 18 mm zone of inhibition | acu.edu.in |
The antifungal potential of these chemical classes has also been an area of active research. Arylsulfonamides have been screened against various Candida species, which are common fungal pathogens. nih.gov One study reported that a specific arylsulfonamide (3 ) showed fungistatic activity against all tested strains of C. albicans, C. parapsilosis, and most strains of C. glabrata at concentrations from 0.125 to 1 mg/mL. nih.gov Further structural modifications led to the synthesis of an amine derivative (13 ) and its hydrochloride salt, which exhibited fungicidal effects against a strain of Candida glabrata. nih.gov
In a different investigation, 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were evaluated for antifungal activity against Candida albicans and C. krusei. tubitak.gov.tr All of the tested compounds in this series proved to be more active than the reference drug ketoconazole. tubitak.gov.tr Benzoic acid derivatives isolated from the plant Piper cumanense also showed activity against several phytopathogenic fungi, with a notable effect against fungi of the Fusarium genus. nih.gov
Table 4: In Vitro Antifungal Activity of Analogues
| Compound/Derivative Class | Fungal Strain | Activity Measurement (MIC/MFC) | Source |
|---|---|---|---|
| Arylsulfonamide (3 ) | Candida spp. | MIC: 0.125 - 1 mg/mL (Fungistatic) | nih.gov |
| Arylsulfonamide amine salt (13.HCl ) | Candida glabrata strain 33 | MFC: 1.000 mg/mL (Fungicidal) | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acids | Candida albicans, C. krusei | More active than ketoconazole | tubitak.gov.tr |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid (6a ) | Candida albicans 393 | 8 mm zone of inhibition | nih.gov |
Mechanisms of Antimicrobial Action (e.g., enzyme targets)
The precise enzymatic targets of this compound in microorganisms have not been extensively detailed in publicly available research. However, based on its structural characteristics as a sulfonamide derivative, its mechanism of action can be inferred from the well-established activities of related compounds. Sulfonamides typically function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of many bacteria. mdpi.com Folic acid is crucial for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacteriostasis. mdpi.com
Another potential mechanism relates to the biotransformation of similar structures. For instance, saccharin, a related sulfimide, is theorized to exert its antimicrobial effect by transforming into o-sulfamoylbenzoic acid, a structural analog of sulfonamides. mdpi.com This suggests that this compound might also interfere with folate biosynthesis.
Studies on Other In Vitro Biological Targets (e.g., receptor binding, cell line assays, if reported without clinical implications)
Research has explored the in vitro activity of compounds structurally related to this compound against various biological targets, including cancer cell lines and specific enzymes.
Modulation of Cellular Pathways (in vitro cell lines)
While specific studies on the modulation of cellular pathways by this compound are not prominent in the literature, the activities of analogous compounds provide insight into its potential effects. For instance, various novel synthesized compounds are often evaluated for their in-vitro anti-tumor activity across different cancer cell lines, such as HepG2 (liver carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma). researchgate.net
The table below summarizes the in vitro anti-cancer activities of 9-methoxycanthin-6-one (B140682) against a selection of human cancer cell lines, which is indicative of the type of data generated in such studies.
| Cell Line | Type of Cancer | IC₅₀ (µM) |
| A2780 | Ovarian Cancer | 4.86 ± 0.17 |
| SKOV-3 | Ovarian Cancer | 3.79 ± 0.069 |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 |
| HT29 | Colorectal Adenocarcinoma | 5.25 ± 0.23 |
| A375 | Malignant Melanoma | Not specified |
| HeLa | Cervical Cancer | 12.01 ± 0.23 |
This table presents data for 9-methoxycanthin-6-one as an illustrative example of in vitro anti-cancer activity studies. nih.gov
Furthermore, some research has focused on specific enzyme inhibition. For example, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are involved in signal transduction. researchgate.net Given that this compound contains a benzoic acid moiety, it could potentially interact with a range of enzymatic targets.
Advanced Applications and Future Research Directions
3-[(3-Nitrophenyl)sulfamoyl]benzoic acid as a Lead Compound for Derivatization
The structure of this compound, featuring a flexible sulfonamide linker connecting two modifiable aromatic rings, makes it an excellent candidate for a lead compound in drug discovery. A lead compound is a chemical starting point for the development of new drugs. The process of lead optimization involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. patsnap.com
The derivatization potential of the this compound core is substantial. The benzoic acid moiety allows for the creation of a diverse library of esters and amides. For instance, reaction of the carboxylic acid with various amines can yield a range of N-substituted benzamides. Similarly, the nitro group on the phenylsulfamoyl portion can be reduced to an amine, which can then be further functionalized. These modifications can be guided by Structure-Activity Relationship (SAR) studies, which correlate changes in chemical structure with biological activity. patsnap.com
Recent research on analogous sulfamoyl benzoic acid derivatives has demonstrated their potential as specific agonists for the LPA2 receptor, which is involved in gut protection. nih.govnih.gov This suggests a promising therapeutic avenue for derivatives of this compound. Furthermore, benzenesulfonamide (B165840) analogs have been identified as kinase inhibitors with potential applications in cancer treatment, such as for glioblastoma. nih.gov The exploration of derivatives of this compound in these contexts could lead to the discovery of novel therapeutic agents.
Table 1: Potential Derivatization Strategies for this compound
| Functional Group | Reaction Type | Potential Derivatives | Therapeutic Target Examples |
| Carboxylic Acid | Esterification | Methyl, Ethyl, etc. esters | Prodrugs, Modulated solubility |
| Carboxylic Acid | Amidation | Primary, Secondary, Tertiary amides | Kinase inhibitors, Receptor agonists |
| Nitro Group | Reduction | Amino group | Further functionalization point |
| Aromatic Rings | Substitution | Halogenation, Alkylation, etc. | Enhanced binding affinity |
Integration of this compound and its Derivatives in Chemoinformatics Libraries
Chemoinformatics libraries are vast databases of chemical compounds that are essential for modern drug discovery, particularly for virtual screening and computational modeling. While specific entries for this compound in major public databases like PubChem are not readily found, the broader class of sulfamoyl benzoic acids and their derivatives are represented. The synthesis and characterization of novel derivatives based on this scaffold would provide valuable additions to these libraries.
The integration of a focused library of this compound derivatives into chemoinformatics platforms would enable large-scale in silico screening against various biological targets. Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can predict the binding affinity and biological activity of these compounds, prioritizing the most promising candidates for synthesis and experimental testing. patsnap.com This approach significantly accelerates the drug discovery process and reduces costs. nih.gov For example, computational studies on phenylcarbamoylbenzoic acid analogs have successfully identified promising antioxidant leads. nih.gov
Development of Novel Methodologies for the Study of Sulfonamide-Benzoic Acid Architectures
The unique structural and electronic properties of the sulfonamide-benzoic acid architecture warrant the development of specialized analytical and computational methodologies. While standard techniques like NMR, IR spectroscopy, and mass spectrometry are used for basic characterization mdpi.comresearchgate.net, advanced methods are needed to fully understand the compound's behavior.
Crystallographic studies, for instance, can provide detailed insights into the three-dimensional structure and intermolecular interactions of this compound and its derivatives. Understanding the supramolecular assembly, as has been done for other sulfonamides, is crucial for crystal engineering and the design of solid-state materials. researchgate.net
Computational chemistry offers powerful tools to study these molecules. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, vibrational frequencies, and reactivity of the compound. Molecular dynamics simulations can provide insights into the conformational flexibility of the sulfonamide linkage and its interactions with biological macromolecules. The development of refined force fields specifically parameterized for this chemical class would enhance the accuracy of such simulations.
Table 2: Advanced Methodologies for the Study of Sulfonamide-Benzoic Acid Architectures
| Methodology | Information Gained | Relevance |
| Single-Crystal X-ray Diffraction | 3D molecular structure, intermolecular interactions | Solid-state packing, polymorph screening |
| 2D NMR Spectroscopy (COSY, HMBC, HSQC) | Detailed structural elucidation and assignment | Confirmation of derivative structures |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination | Confirmation of synthesis |
| Density Functional Theory (DFT) | Electronic properties, reactivity, spectroscopic prediction | Understanding chemical behavior |
| Molecular Dynamics (MD) Simulations | Conformational analysis, binding dynamics | Predicting interactions with biological targets |
Potential for Interdisciplinary Research involving this compound
The versatile structure of this compound opens up avenues for research beyond medicinal chemistry, fostering collaborations across various scientific disciplines.
In materials science , the ability of sulfonamides to form predictable hydrogen-bonding networks makes them attractive building blocks for the design of novel crystalline materials, including cocrystals and metal-organic frameworks (MOFs). researchgate.net The presence of both a carboxylic acid and a sulfonamide group in this compound provides multiple sites for directed self-assembly. These materials could have applications in gas storage, separation, and catalysis. Aromatic sulfonamides have also been investigated for the synthesis of poly(aryl ether sulfonamide)s. nih.gov
In the field of supramolecular chemistry , this compound can be used to study fundamental non-covalent interactions. The interplay between the different functional groups can lead to the formation of interesting supramolecular synthons, which are structural units formed by intermolecular interactions.
In sensor technology , the aromatic rings and the nitro group can be exploited for the development of chemical sensors. The electronic properties of the molecule may change upon binding to specific analytes, leading to a detectable optical or electrochemical signal. For example, the introduction of a primary sulfonamide group has been used to create fluorogenic probes and metal ion sensors. researchgate.net
The potential applications in these diverse fields highlight the importance of continued research into the synthesis, characterization, and functionalization of this compound and its derivatives, paving the way for new discoveries and innovations.
Q & A
Q. How to address discrepancies in reported melting points (e.g., 140–144°C vs. 155–160°C)?
- Root causes :
- Polymorphism : Recrystallize from different solvents (e.g., DMSO vs. ethanol) to isolate stable forms .
- Hydration state : Perform TGA to detect water loss (~5% weight loss at 100°C for hydrates) .
Methodological Best Practices
- Synthetic scalability : Optimize microwave-assisted synthesis (100°C, 30 min) for higher yields (85% vs. 60% conventional) .
- Toxicity screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity (LC₅₀ > 100 µM for safe profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
